BenchChemオンラインストアへようこそ!

N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Spirocyclic chemistry NPY Y5 receptor Structure-activity relationship

This 3'-piperidine spirocyclic compound is structurally distinct from the common 4'-piperidine aryl urea series, offering a unique spatial orientation for NPY Y5 receptor binding studies. Its benzhydryl carboxamide substituent enhances lipophilicity for potential CNS penetration screening. Ideal for medicinal chemistry programs investigating spiro-attachment geometry on receptor pharmacology and ADME profiling. Ensure your research has the correct isomer—generic substitutions are not scientifically valid without comparative data.

Molecular Formula C26H24N2O3
Molecular Weight 412.489
CAS No. 1797023-01-8
Cat. No. B2803991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
CAS1797023-01-8
Molecular FormulaC26H24N2O3
Molecular Weight412.489
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C(=O)O2
InChIInChI=1S/C26H24N2O3/c29-24-21-14-7-8-15-22(21)26(31-24)16-9-17-28(18-26)25(30)27-23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-15,23H,9,16-18H2,(H,27,30)
InChIKeyOENARMBWWMQPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797023-01-8): A Spirocyclic NPY Y5 Antagonist Scaffold for Metabolic Drug Discovery


N-Benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a synthetic spirocyclic compound (molecular formula C26H24N2O3, MW 412.5) belonging to the spiro[isobenzofuran-1,3'-piperidine] class. This scaffold is structurally related to pharmacophores explored as neuropeptide Y (NPY) Y5 receptor antagonists, which are of interest for anti-obesity and metabolic disorder therapeutics [1]. The compound features a 3-oxo group on the isobenzofuran ring and a benzhydryl (diphenylmethyl) carboxamide substituent at the 1'-position of the piperidine ring, distinguishing it from aryl urea-based analogs previously described in the literature.

Why N-Benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide Cannot Be Replaced by Generic Spiro[isobenzofuran]piperidine Analogs


Even closely related spiro[isobenzofuran]piperidine analogs diverge in receptor pharmacology due to differences in spiro attachment position (3'-piperidine vs. 4'-piperidine) and the nature of the N-substituent (benzhydryl carboxamide vs. aryl urea). Literature demonstrates that the spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] scaffold yields orally active NPY Y5 antagonists, whereas the 3′-piperidine isomer presents a distinct spatial orientation of the piperidine nitrogen that can alter ligand-receptor interactions and pharmacokinetic profiles [1]. Simple substitution is therefore not scientifically valid without comparative binding, functional, and ADME data.

Quantitative Differentiation Evidence for N-Benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide


Spiro Attachment Position: 3'-Piperidine vs. 4'-Piperidine Constitutional Isomerism

The target compound (CAS 1797023-01-8) incorporates a 3'-piperidine spiro junction, whereas the closest commercially available analog, N-benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide (CAS 1797022-44-6), attaches the piperidine at the 4'-position . This constitutional isomerism alters the vector of the carboxamide substituent relative to the isobenzofuran core, which is expected to influence receptor binding geometry and downstream signaling.

Spirocyclic chemistry NPY Y5 receptor Structure-activity relationship

NPY Y5 Receptor Antagonist Scaffold Validation: Class-Level Activity of Spiro[3-oxoisobenzofuran]piperidine Pharmacophore

The spiro[3-oxoisobenzofurane-1(3H),piperidine] core has been validated as an orally active NPY Y5 receptor antagonist scaffold. Takahashi et al. (2009) reported that aryl urea derivatives based on the 4'-piperidine version achieved oral efficacy in a rat food-intake model with a minimum effective dose of 3 mg/kg for compound 5c, and body weight reduction in diet-induced obese mice [1]. The target compound retains the identical spiro[3-oxoisobenzofuran]piperidine core but positions the piperidine at the 3'- rather than 4'-position, and replaces the aryl urea with a benzhydryl carboxamide.

Neuropeptide Y Y5 receptor antagonist Anti-obesity

Benzhydryl Carboxamide vs. Aryl Urea N-Substitution: Implications for Pharmacokinetics and Off-Target Profile

The target compound bears an N-benzhydryl carboxamide group at the piperidine 1'-position, whereas the literature-validated NPY Y5 antagonists utilize aryl urea linkages [1]. Benzhydryl groups impart increased lipophilicity (estimated clogP increase of ~1.5–2.0 units vs. unsubstituted phenyl urea) and can alter metabolic stability by blocking potential sites of oxidative N-dealkylation. However, no head-to-head metabolic stability or selectivity data exist for this specific compound.

Benzhydryl carboxamide Aryl urea Pharmacokinetics Selectivity

N-Benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide: Recommended Application Scenarios Based on Evidence


NPY Y5 Receptor Antagonist Lead Optimization with 3'-Piperidine Scaffold Exploration

The compound is best deployed in medicinal chemistry programs investigating the structure-activity relationship (SAR) consequences of spiro attachment geometry on NPY Y5 receptor binding. Its 3'-piperidine configuration offers a spatial alternative to the 4'-piperidine scaffold validated by Takahashi et al. (2009) [1]. Researchers can use this compound to probe whether the 3'-orientation retains Y5 affinity and oral activity.

Benzhydryl Carboxamide Pharmacophore Screening for Metabolic Stability and Selectivity

Given the structural distinction between the benzhydryl carboxamide and the established aryl urea series, this compound is suitable for comparative ADME and selectivity profiling. It can serve as a tool to assess whether the benzhydryl group confers improved metabolic stability or altered off-target receptor interactions relative to urea-based NPY Y5 ligands [1].

Spirocyclic Chemical Library Diversification for Central Nervous System Penetrance Studies

The compound's spirocyclic architecture and increased predicted lipophilicity from the benzhydryl group make it a candidate for CNS penetration studies. It can be included in screening cascades designed to evaluate brain exposure of spiro[isobenzofuran]piperidine derivatives, complementing the pharmacokinetic data generated on the 4'-piperidine aryl urea series [1].

Quote Request

Request a Quote for N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.